Pomalidomide-PEG2-azide

Catalog No.
S2668448
CAS No.
2267306-14-7
M.F
C19H20N6O7
M. Wt
444.404
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-azide

CAS Number

2267306-14-7

Product Name

Pomalidomide-PEG2-azide

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C19H20N6O7

Molecular Weight

444.404

InChI

InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28)

InChI Key

QMQAWNMGKYQDLT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN=[N+]=[N-]

Solubility

not available

Structure and Function

Pomalidomide-PEG2-azide consists of three key components:

  • Pomalidomide: This molecule acts as a ligand, specifically binding to a protein called cereblon. Cereblon plays a critical role in the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell.
  • PEG2 linker: This polyethylene glycol (PEG) group serves as a spacer, connecting the pomalidomide moiety to the azide group. PEG linkers are commonly used in drug development to improve the properties of the drug, such as its solubility and stability.
  • Azide terminal group: This group allows for conjugation with another molecule, typically an antibody or another targeting moiety, using click chemistry. This conjugation creates a bi-functional molecule, where one end binds to the target protein and the other end recruits cereblon, leading to the degradation of the target protein.

Applications in PROTAC development

Pomalidomide-PEG2-azide is a valuable tool for researchers developing PROTACs due to the following reasons:

  • Target engagement: Pomalidomide effectively binds to cereblon, a well-established E3 ligase involved in protein degradation.
  • Versatility: The azide group allows for conjugation with various targeting moieties, enabling researchers to design PROTACs targeting a wide range of proteins.
  • PEGylation benefits: The PEG linker can improve the drug-like properties of the final PROTAC, such as its solubility and stability.
  • Origin: Pomalidomide-PEG2-azide is a derivative of pomalidomide, an immunomodulatory drug used to treat multiple myeloma []. It combines pomalidomide with a polyethylene glycol (PEG) linker and a terminal azide group [].
  • Significance: This molecule serves as a key building block for the development of Proteolysis-Targeting Chimeras (PROTACs) [, ]. PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases, cellular machinery responsible for protein degradation, to target proteins for elimination [].

Molecular Structure Analysis

  • Key features: Pomalidomide-PEG2-azide consists of three main domains:
    • Pomalidomide Moiety: This portion binds to the cereblon protein, an E3 ligase component [].
    • PEG Linker: The PEG linker provides flexibility and spacer functionality between the pomalidomide and azide groups [].
    • Terminal Azide: The azide group facilitates conjugation with a target protein specific ligand via click chemistry [, ].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of Pomalidomide-PEG2-azide is not readily available in public scientific literature. However, the synthesis likely involves coupling reactions to attach the PEG linker and azide group to the pomalidomide core.
  • Other Reactions: The key reaction involving Pomalidomide-PEG2-azide is the click chemistry conjugation with a target protein ligand using the azide group []. This linkage creates a chimeric molecule, the PROTAC, which can then bind to both the target protein and cereblon, promoting protein degradation [].

Physical And Chemical Properties Analysis

  • Soluble in organic solvents like dimethyl sulfoxide (DMSO) due to the PEG linker [].
  • Relatively stable at room temperature due to the robust nature of the pomalidomide core and PEG linker [].
  • Target Protein Ligand Conjugation: The azide group on Pomalidomide-PEG2-azide reacts with a specific ligand for the target protein through click chemistry [].
  • PROTAC Formation: This conjugation results in a PROTAC molecule that possesses binding domains for both the target protein and cereblon [].
  • Target Protein Degradation: The PROTAC bridges the target protein and cereblon, inducing the E3 ligase activity of cereblon on the target protein, leading to its ubiquitination and subsequent degradation by the proteasome [].
  • Pomalidomide Origin: Pomalidomide, the core component, can have side effects like fatigue, low blood counts, and birth defects [].
  • Potential Toxicity: The overall toxicity profile of Pomalidomide-PEG2-azide needs further investigation.

XLogP3

0.5

Dates

Modify: 2023-08-16

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